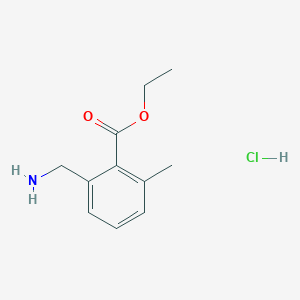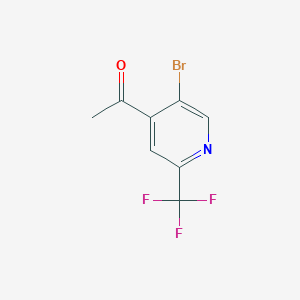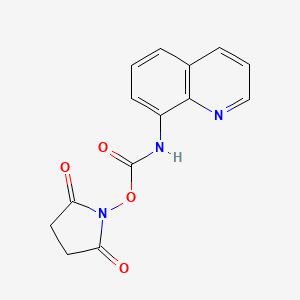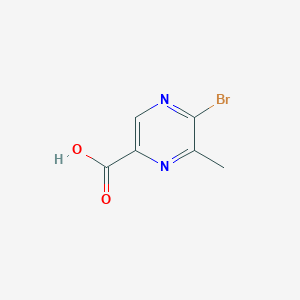
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals, pharmaceuticals, and materials science. The presence of both fluorine and chlorine atoms in the molecule imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride typically involves the chloromethylation of a pyridine derivative followed by fluorination and trifluoromethylation. One common method includes the reaction of 2-methylpyridine with carbon tetrachloride in the presence of anhydrous sodium carbonate under light irradiation to introduce the chloromethyl group . Subsequent fluorination and trifluoromethylation steps are carried out using appropriate fluorinating agents and trifluoromethylating reagents .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, further improves the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
- 2-Chloro-5-(chloromethyl)pyridine
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both fluorine and chlorine atoms, which impart distinct physicochemical properties. These properties enhance its reactivity and make it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H5Cl2F4N |
|---|---|
Molecular Weight |
250.02 g/mol |
IUPAC Name |
2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H4ClF4N.ClH/c8-2-6-5(9)1-4(3-13-6)7(10,11)12;/h1,3H,2H2;1H |
InChI Key |
RKKCJNGVGPAFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CCl)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



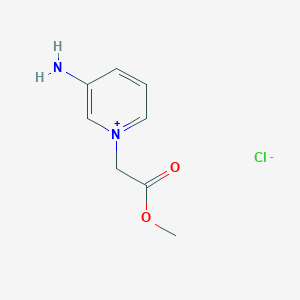
![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
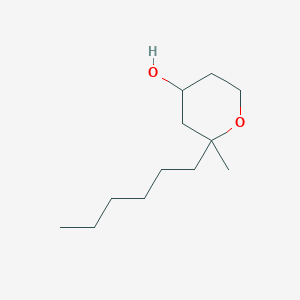
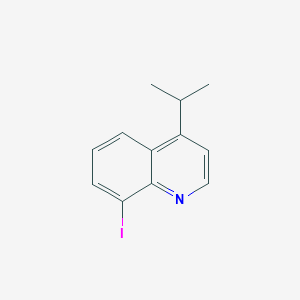
![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)
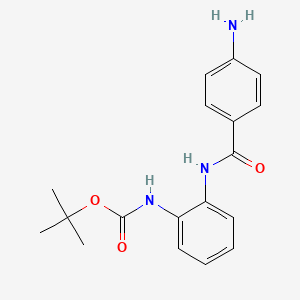
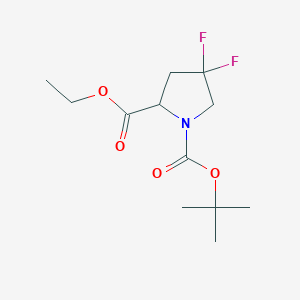
![6-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13670484.png)
